molecular formula C12H14F5N5O2S B10927783 1-(difluoromethyl)-3-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10927783
M. Wt: 387.33 g/mol
InChI Key: JFERIYKTBNCMLY-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring multiple functional groups, including difluoromethyl, methyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . This intermediate is then further functionalized to introduce the sulfonamide group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For example, in its role as a fungicide, the compound inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain, leading to the disruption of energy production in fungal cells. This inhibition is achieved through binding to the enzyme’s active site, preventing its normal function and ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core structure but differs in the functional groups attached to the ring.

    Benzovindiflupyr: Another fungicide with a similar mechanism of action, but with different substituents on the pyrazole ring.

    Fluxapyroxad: A fungicide that also targets succinate dehydrogenase but has a different chemical structure.

Uniqueness

1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and trifluoromethyl groups enhance its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F5N5O2S

Molecular Weight

387.33 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C12H14F5N5O2S/c1-7-5-10(12(15,16)17)20-21(7)4-3-18-25(23,24)9-6-22(11(13)14)19-8(9)2/h5-6,11,18H,3-4H2,1-2H3

InChI Key

JFERIYKTBNCMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CN(N=C2C)C(F)F)C(F)(F)F

Origin of Product

United States

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